6-Methyl-1H-benzimidazol-2-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1H-benzimidazol-2-yl thiocyanate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-benzimidazol-2-yl thiocyanate typically involves the condensation of 1,2-diaminobenzene with methyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-benzimidazol-2-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of functionalized benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Functionalized benzimidazole derivatives.
Scientific Research Applications
6-Methyl-1H-benzimidazol-2-yl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 6-Methyl-1H-benzimidazol-2-yl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can bind to metal ions, affecting enzyme activity and disrupting cellular processes. The benzimidazole ring can interact with nucleic acids and proteins, leading to various biological effects .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Methylbenzimidazole: Similar structure but lacks the thiocyanate group.
Thiabendazole: A benzimidazole derivative with antifungal properties
Uniqueness: 6-Methyl-1H-benzimidazol-2-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
66558-19-8 |
---|---|
Molecular Formula |
C9H7N3S |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
(6-methyl-1H-benzimidazol-2-yl) thiocyanate |
InChI |
InChI=1S/C9H7N3S/c1-6-2-3-7-8(4-6)12-9(11-7)13-5-10/h2-4H,1H3,(H,11,12) |
InChI Key |
CQACPFGNCIDOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.